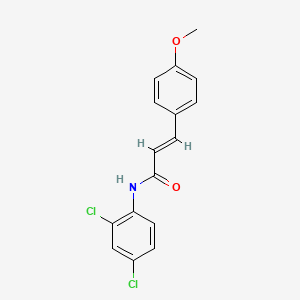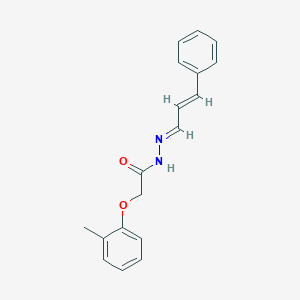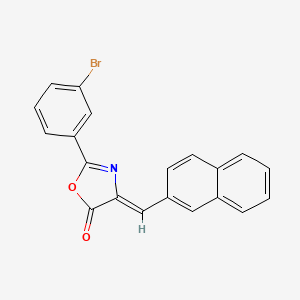![molecular formula C14H10Cl2N2O B11692556 3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺是一种化学化合物,其分子式为C14H10Cl2N2O。其特征在于苯甲酰胺基团连接到二氯苯基亚甲基氨基部分。
准备方法
合成路线和反应条件
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺的合成通常涉及2,3-二氯苯甲醛和3-氨基苯甲酰胺之间的缩合反应。该反应在回流条件下,在合适的溶剂(如乙醇或甲醇)的存在下进行。反应混合物被加热以促进亚胺键的形成,从而产生所需产物。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件,如温度、溶剂选择和反应时间,以最大限度地提高产率和纯度。工业生产还可能涉及使用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将亚胺基团转化为胺。
取代: 二氯苯基可以进行亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要生成产物
氧化: 形成相应的氧化物。
还原: 形成3-{[(E)-(2,3-二氯苯基)甲基]氨基}苯甲酰胺。
取代: 根据所用亲核试剂形成取代的衍生物。
科学研究应用
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗作用。
工业: 用于开发新材料和化学工艺。
作用机制
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能抑制参与疾病途径的某些酶,从而导致治疗作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯腈
- 3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酸
- 3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲醇
独特性
3-{[(E)-(2,3-二氯苯基)亚甲基]氨基}苯甲酰胺由于其官能团的特定组合而具有独特性,这赋予了它独特的化学和生物学性质。其二氯苯基基团增强了其反应性和潜在的生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C14H10Cl2N2O |
|---|---|
分子量 |
293.1 g/mol |
IUPAC 名称 |
3-[(2,3-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O/c15-12-6-2-4-10(13(12)16)8-18-11-5-1-3-9(7-11)14(17)19/h1-8H,(H2,17,19) |
InChI 键 |
IDWODYOLYJFAGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)Cl)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
